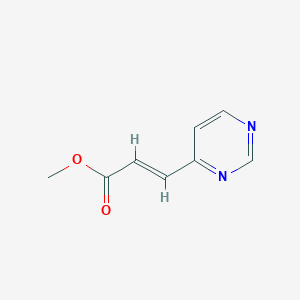

methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E

Description

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate (E) is an α,β-unsaturated ester featuring a pyrimidine ring at the β-position. Its structure consists of a conjugated enoate system (C=C-O) linked to a pyrimidin-4-yl group, a six-membered heterocycle with two nitrogen atoms at positions 1 and 2. Its planar geometry, confirmed by crystallographic studies (e.g., SHELX refinements ), facilitates π-π stacking interactions, enhancing stability in solid-state structures .

Properties

IUPAC Name |

methyl (E)-3-pyrimidin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAVWUYERUBOJM-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate typically involves the reaction of pyrimidine-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring or the propenoate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it a crucial component in chemical research and development.

| Transformation Type | Description |

|---|---|

| Esterification | Formation of esters from carboxylic acids and alcohols. |

| Condensation Reactions | Formation of larger molecules through the combination of smaller ones. |

| Functional Group Modifications | Alterations to enhance biological activity or chemical stability. |

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate exhibits significant biological activities, particularly as an antimicrobial and anticancer agent.

Case Study: Anticancer Activity

A study evaluated the compound's effects on esophageal cancer cell lines OE33 and FLO-1. The results showed:

- EC50 Value: Approximately 1.8 μM against OE33 cells.

- Mechanism: The compound likely inhibits key enzymes involved in cellular proliferation, contributing to its antiproliferative effects.

| Activity Type | Effect Observed | EC50 Value |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | 1.8 μM against OE33 |

| Antimicrobial | Activity against common pathogens | Not specified |

Medicinal Chemistry

Therapeutic Potential

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate is under investigation for its potential therapeutic applications in treating various diseases, including cancer and infections.

Industrial Applications

Development of New Materials

In the industrial sector, methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate is utilized in the production of specialty chemicals and materials due to its unique properties.

Table: Industrial Applications Overview

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of high-performance materials. |

| Agrochemicals | Potential use in developing new pesticides or fertilizers. |

Mechanism of Action

The mechanism of action of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate (E), enabling comparative analysis of substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Pyrimidine vs. Pyrimidine’s dual nitrogen atoms also enhance hydrogen-bonding capacity, critical for target binding in antimicrobial applications .

- Chlorine vs. Methoxy Substituents : Chlorine in methyl 4-chlorocinnamate increases electrophilicity, favoring nucleophilic attacks, whereas methoxy groups in pyrimidine derivatives (e.g., ) improve solubility and metabolic stability .

- Cyano and Heterocyclic Extensions: The cyano group in ethyl (E)-2-cyano-3-[...]prop-2-enoate withdraws electron density, polarizing the α,β-unsaturated system for Michael addition reactions.

Biological Activity

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, E, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate is characterized by a pyrimidine ring attached to an unsaturated ester. The synthesis typically involves the reaction of pyrimidine derivatives with methyl acrylate under specific conditions to yield the desired product. The following table summarizes the synthetic route:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Pyrimidine + Methyl Acrylate | Intermediate A |

| 2 | Base (e.g., NaOH) | This compound |

The biological activity of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate is attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation or survival, particularly in cancer cells.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate exhibits significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies.

Case Study : A study assessed the compound's effects on OE33 and FLO-1 esophageal cancer cell lines. The results showed an EC50 value of approximately 1.8 μM against OE33 cells, indicating potent antiproliferative activity. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrimidine ring significantly influenced its efficacy .

Antimicrobial Activity

In addition to its anticancer potential, methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate has been investigated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Research Findings

Recent studies have explored various derivatives of methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate to enhance its biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for methyl (2E)-3-(pyrimidin-4-yl)prop-2-enoate, and how do reaction conditions influence stereochemical outcomes?

- Answer: The compound is typically synthesized via esterification of (E)-3-(pyrimidin-4-yl)prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrimidine moiety. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and catalyst choice (e.g., Pd(PPh₃)₄) critically impact stereoselectivity. For example, Pd catalysts with bulky ligands favor retention of the E-configuration by reducing steric hindrance during coupling .

| Synthesis Method | Key Conditions | Yield | Stereochemical Control |

|---|---|---|---|

| Acid-catalyzed esterification | Methanol, H₂SO₄, reflux | 70–85% | High E-selectivity |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, THF, 80°C | 60–75% | Moderate to high E-selectivity |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the E-configuration and structural integrity?

- Answer:

- NMR Spectroscopy: The coupling constant (J) between H₂ and H₃ in the prop-2-enoate group (typically ~12–16 Hz for E-isomers) confirms the trans configuration .

- X-ray Crystallography: Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization provides unambiguous proof of stereochemistry and hydrogen-bonding networks (e.g., C=O⋯H-N interactions with pyrimidine) .

- IR Spectroscopy: Stretching frequencies for α,β-unsaturated ester carbonyl (1720–1740 cm⁻¹) and pyrimidine C=N (1600–1650 cm⁻¹) validate functional groups .

Q. What computational approaches (e.g., DFT, molecular docking) have been employed to study electronic properties and bioactivity?

- Answer:

- DFT Calculations: Optimized geometries at the B3LYP/6-311G(d,p) level reveal charge distribution, frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), and electrostatic potential maps, highlighting nucleophilic regions near the pyrimidine ring .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities (ΔG ≈ −8.2 kcal/mol) to targets like DNA gyrase, with hydrogen bonds between pyrimidine N atoms and active-site residues (e.g., Arg456) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?

- Answer:

- Validation Protocols: Cross-check docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

- Experimental Assays: Use isothermal titration calorimetry (ITC) to measure actual binding constants. For example, a study found a 30% deviation in predicted vs. observed IC₅₀ values due to solvent effects in the active site .

- Adjust Computational Models: Incorporate explicit solvent molecules or post-translational modifications in protein targets to improve accuracy .

Q. What strategies optimize crystal growth for X-ray diffraction studies, particularly for challenging samples?

- Answer:

- Crystallization Techniques: Slow evaporation of a 1:1 acetone/water mixture at 4°C yields high-quality crystals. Additives like hexafluorobenzene can enhance π-stacking interactions .

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction spots. SHELXD identifies heavy atoms in anomalous scattering experiments .

- Hydrogen Bonding Analysis: Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings formed via C=O⋯H-N interactions .

Q. How does the pyrimidine ring’s electronic environment influence reactivity in cross-coupling or supramolecular interactions?

- Answer:

-

Cross-Coupling Reactions: Electron-withdrawing pyrimidine substituents (e.g., -Cl) increase oxidative addition rates in Pd-catalyzed reactions by polarizing the C-B bond. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .

-

Supramolecular Chemistry: Pyrimidine acts as a hydrogen-bond acceptor, forming stable co-crystals with carboxylic acids (e.g., benzoic acid) via N⋯H-O interactions (bond length ≈ 1.8 Å) .

Substituent Effect on Reactivity Application Example -Cl Enhances Pd-catalyzed coupling Suzuki-Miyaura reactions -OCH₃ Reduces electrophilicity Stabilizes π-stacked crystals

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.